5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate
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Overview
Description
5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorinated pyrrolidine ring and an oxadiazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The synthesis begins with the preparation of the 4-fluoropyrrolidine ring. This can be achieved through the reaction of a suitable fluorinated precursor with a pyrrolidine derivative under controlled conditions.
Oxadiazole Formation: The next step involves the formation of the 1,2,4-oxadiazole ring. This can be accomplished by reacting the pyrrolidine intermediate with a methoxymethylating agent and an appropriate oxidizing agent.
Hemisulfate Formation: Finally, the compound is converted into its hemisulfate form by reacting it with sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.
Scientific Research Applications
5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring and the oxadiazole moiety are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyrrolidin-2-yl)methanol hydrochloride: This compound shares the fluorinated pyrrolidine ring but lacks the oxadiazole moiety.
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride: Another similar compound with a fluorinated pyrrolidine ring.
Uniqueness
5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate is unique due to the presence of both the fluorinated pyrrolidine ring and the oxadiazole moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12FN3O2.H2O4S/c2*1-13-4-7-11-8(14-12-7)6-2-5(9)3-10-6;1-5(2,3)4/h2*5-6,10H,2-4H2,1H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWIRODLZANLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2CC(CN2)F.COCC1=NOC(=N1)C2CC(CN2)F.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26F2N6O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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